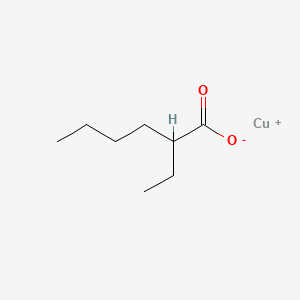

Copper 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

copper(1+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTFVVOZYCEDQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15CuO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892323 | |

| Record name | Copper(I) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22221-10-9, 161189-84-0 | |

| Record name | Copper 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(I) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Copper(II) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper(II) 2-ethylhexanoate (B8288628), a versatile organometallic compound. The document details its synthesis, physical and chemical properties, and notable applications, with a focus on providing practical information for laboratory and research settings.

Properties of Copper(II) 2-Ethylhexanoate

Copper(II) 2-ethylhexanoate is a blue-green solid at room temperature.[1] It is known for its good solubility in nonpolar organic solvents, a property that distinguishes it from many other copper salts and makes it a valuable reagent in various organic reactions and as a precursor for materials science applications.[2]

Physical and Chemical Properties

The key physical and chemical properties of copper(II) 2-ethylhexanoate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₀CuO₄ |

| Molecular Weight | 349.95 g/mol [3] |

| Appearance | Blue-green powder or solid[1] |

| Melting Point | 252 °C (decomposes)[4] |

| Solubility | Soluble in organic solvents such as alcohols, dichloroethane, and chlorobenzene.[5] Insoluble in water. |

| CAS Number | 149-11-1[3] |

| Copper Content | Typically 17.0-19.0% (by EDTA titration) |

Spectroscopic Properties

-

Infrared (IR) Spectroscopy: The IR spectrum of copper(II) 2-ethylhexanoate is characterized by strong absorption bands corresponding to the carboxylate group. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode of the carboxylate ligand to the copper center. A smaller difference is indicative of a bridging or bidentate coordination, which is common for this compound, often existing as a dinuclear "paddle-wheel" structure.[5]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of copper(II) 2-ethylhexanoate in solution typically displays a broad absorption band in the visible region, which is attributed to d-d electronic transitions of the Cu(II) ion. This spectroscopic technique is also useful for monitoring the redox cycling of the copper center between Cu(II) and Cu(I) states, a key aspect of its catalytic activity.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution NMR spectra of copper(II) 2-ethylhexanoate is challenging. The unpaired electron on the copper center leads to significant broadening of the NMR signals of the adjacent ligand protons.

Synthesis of Copper(II) 2-Ethylhexanoate

Copper(II) 2-ethylhexanoate can be synthesized through several routes, primarily involving the reaction of a copper(II) source with 2-ethylhexanoic acid or its salt. Common methods include direct reaction with copper salts and metathesis reactions.[2]

Synthesis via Direct Reaction with Basic Copper Carbonate

A common and effective method for the preparation of copper(II) 2-ethylhexanoate is the direct reaction of basic copper(II) carbonate with 2-ethylhexanoic acid in a suitable organic solvent.[2] This method is advantageous as the byproducts are water and carbon dioxide, which are easily removed.

This protocol is adapted from a patented synthesis method.[6]

Materials:

-

Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)

-

2-Ethylhexanoic acid

-

Anhydrous ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 1 L round-bottom flask, add 50 g of basic copper(II) carbonate.

-

Add 130 g of 2-ethylhexanoic acid to the flask.

-

Add 500 mL of anhydrous ethanol as the solvent.

-

Set up the flask for reflux with a condenser and begin stirring the mixture.

-

Heat the mixture to reflux (approximately 80-100 °C) using a heating mantle and maintain the reflux for 36-42 hours. The reaction mixture will gradually turn deep green as the copper(II) 2-ethylhexanoate is formed.[2][6]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Filter the reaction mixture to remove any unreacted basic copper carbonate.

-

The filtrate, containing the dissolved copper(II) 2-ethylhexanoate, is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and water or diethyl ether and acetone.[5]

Synthesis via Metathesis Reaction

Another common synthetic route is a metathesis (salt exchange) reaction, for instance, between copper(II) acetate (B1210297) and sodium 2-ethylhexanoate.[2]

Materials:

-

Copper(II) acetate monohydrate

-

Sodium 2-ethylhexanoate

-

Suitable solvent (e.g., water, ethanol)

-

Beakers

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare a solution of copper(II) acetate monohydrate in a suitable solvent.

-

Separately, prepare a solution of sodium 2-ethylhexanoate in a compatible solvent.

-

Slowly add the sodium 2-ethylhexanoate solution to the copper(II) acetate solution with constant stirring.

-

A precipitate of copper(II) 2-ethylhexanoate will form.

-

The precipitate is collected by filtration, washed with a suitable solvent to remove byproducts, and then dried.

-

The crude product can be purified by recrystallization.

Experimental Workflows and Logical Relationships

The synthesis of copper(II) 2-ethylhexanoate from basic copper carbonate involves a clear and logical workflow, which can be visualized to guide the experimental process.

Caption: Workflow for the synthesis of Copper(II) 2-ethylhexanoate.

Applications in Research and Development

Copper(II) 2-ethylhexanoate is a compound of significant interest in both academic research and industrial applications. Its high solubility in organic media and the catalytic activity of the copper(II) center are key to its utility.[2]

Catalysis in Organic Synthesis

It serves as a versatile catalyst in a variety of organic transformations, including:

-

C-H functionalization reactions. [2]

-

Alkene amination and oxyamination. [2]

-

Polymerization reactions. [2]

The catalytic cycle often involves the redox interconversion of the copper center between the Cu(II) and Cu(I) oxidation states.[2]

Precursor in Materials Science

Copper(II) 2-ethylhexanoate is a valuable precursor for the synthesis of copper-containing nanomaterials and thin films.[2] Its thermal decomposition can be controlled to produce copper or copper oxide nanoparticles with specific sizes and properties.

Relevance to Drug Development

While not a therapeutic agent itself, the catalytic properties of copper complexes, including copper(II) 2-ethylhexanoate, are relevant to drug development. Copper-catalyzed reactions are increasingly used in the synthesis of complex organic molecules that form the basis of new drug candidates. The development of efficient and selective copper catalysts can, therefore, significantly impact the synthesis of novel pharmaceuticals. Furthermore, copper is an essential trace element in biological systems, and copper-containing compounds are being investigated for various biomedical applications, including as anti-inflammatory and anti-proliferative agents.[7][8] However, the direct application of copper(II) 2-ethylhexanoate in drug formulations is not established.

Safety and Handling

Copper(II) 2-ethylhexanoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. It is generally considered harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The synthesis and handling should be performed in a well-ventilated area or a fume hood.

References

- 1. CAS 149-11-1: Copper(II) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]

- 2. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 22221-10-9 CAS MSDS (COPPER(II) 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]

- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of Copper 2-Ethylhexanoate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of copper 2-ethylhexanoate (B8288628) in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize this compound in a range of applications, from catalysis to materials science. This guide summarizes known solubility characteristics, details experimental protocols for quantitative determination, and provides a visual workflow for these procedures.

Core Concepts in Solubility

Copper 2-ethylhexanoate, a metal carboxylate, is generally characterized by its good solubility in nonpolar organic solvents.[1] This property is attributed to the lipophilic nature of the 2-ethylhexanoate ligands.[1] While precise quantitative data across a wide range of solvents is not extensively published in readily available literature, its general solubility behavior is well-documented. One source indicates it is "completely soluble" in unspecified solvents, highlighting its high affinity for organic media.[2] In contrast, its solubility in water is low, measured at 340 mg/L at 19.1°C.[3]

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in various organic solvents based on available technical literature. It is important to note that "soluble" is a qualitative term and the actual saturation point can vary significantly with temperature and the specific grade of both the solute and the solvent.

| Solvent Class | Specific Solvents | Solubility Profile |

| Nonpolar Solvents | Toluene, Mineral Spirits, Naphtha, Xylene | Generally described as being easily soluble or having high solubility. This makes them suitable for creating stock solutions for various reactions. |

| Other Organic Solvents | Alcohols, Dichloroethane, Chlorobenzene | Reported to be soluble in these solvents, indicating a degree of versatility in solvent selection for different applications. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following section details a gravimetric method, a robust and widely applicable technique for determining the solubility of a solid compound in an organic solvent.

Principle

This method involves preparing a saturated solution of this compound in a specific organic solvent at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Beakers or evaporating dishes

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask. The excess solid is crucial to ensure saturation.

-

Add the chosen organic solvent to the flask, leaving some headspace.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be in contact with the excess solid throughout this period.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a specific volume (e.g., 10 mL) of the clear supernatant into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed beaker or evaporating dish. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution collected.

-

Place the beaker or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermal stability test may be required, but a temperature around 60-80°C is generally safe for most organic solvents).

-

Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Record the final mass of the beaker/dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker/dish from the final mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) * 100

Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of solution (L))

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

The Thermal Decomposition of Copper (II) 2-Ethylhexanoate: A Mechanistic Guide

This technical guide provides a detailed overview of the proposed thermal decomposition mechanism of copper (II) 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, presents quantitative data in a structured format, and utilizes diagrams to illustrate reaction pathways and workflows.

Introduction

Copper (II) 2-ethylhexanoate is a metal-organic compound with diverse applications, including its use as a catalyst, in the synthesis of copper-based nanoparticles, and as a precursor in various chemical processes. Understanding its thermal decomposition behavior is crucial for controlling these applications and ensuring the desired product formation. The decomposition process is influenced by factors such as temperature, heating rate, and the surrounding atmosphere (inert or oxidative).

This guide explores the multi-stage decomposition of copper (II) 2-ethylhexanoate, which typically involves the initial loss of the organic ligands, followed by the reduction of copper (II) to copper (I) and finally to metallic copper or its oxide, depending on the atmosphere.

Experimental Protocols

The investigation of the thermal decomposition of copper (II) 2-ethylhexanoate involves several key analytical techniques. The following are detailed protocols for these experiments.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

This protocol outlines the simultaneous measurement of mass loss (TGA) and heat flow (DSC) as a function of temperature.

Instrumentation: A simultaneous TGA-DSC instrument.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of copper (II) 2-ethylhexanoate into an alumina (B75360) crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible onto the TGA-DSC sample holder.

-

Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert or oxidative environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, temperature, and differential heat flow throughout the experiment.

Evolved Gas Analysis via Mass Spectrometry (EGA-MS)

This protocol describes the identification of gaseous products evolved during thermal decomposition.

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.

Procedure:

-

TGA Setup: Follow the TGA protocol as described in section 2.1.

-

MS Interface: The heated transfer line connecting the TGA outlet to the MS inlet should be maintained at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

MS Parameters:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

-

Operate in electron ionization (EI) mode.

-

-

Data Acquisition: Continuously acquire mass spectra of the evolved gases as a function of temperature.

Analysis of Organic Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification of volatile and semi-volatile organic compounds produced during decomposition.

Instrumentation: A pyrolysis unit coupled to a GC-MS system.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of copper (II) 2-ethylhexanoate into a pyrolysis tube.

-

Pyrolysis: Heat the sample to a specific decomposition temperature (e.g., 300 °C) under an inert atmosphere.

-

GC-MS Analysis:

-

The volatile products from pyrolysis are swept into the GC injection port.

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

MS Detection: Scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST).

Data Presentation

The following tables summarize the expected quantitative data from the thermal analysis of copper (II) 2-ethylhexanoate.

Table 1: TGA-DSC Data for the Thermal Decomposition of Copper (II) 2-Ethylhexanoate in an Inert Atmosphere (N₂)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (ΔH) |

| 1 | 150 - 250 | 220 | ~ 45% | Endothermic |

| 2 | 250 - 400 | 350 | ~ 35% | Exothermic |

Table 2: Identified Products from the Thermal Decomposition of Copper (II) 2-Ethylhexanoate

| Analytical Technique | Identified Products |

| EGA-MS (Gaseous Products) | Carbon dioxide (CO₂), Carbon monoxide (CO), Water (H₂O), 2-Ethylhexanoic acid, various short-chain hydrocarbons |

| GC-MS (Organic Residue) | Ketones, Aldehydes, Alkenes |

| XRD (Solid Residue) | Copper (Cu), Copper (I) Oxide (Cu₂O), Copper (II) Oxide (CuO) (in air) |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed decomposition pathway.

Caption: Experimental workflow for investigating the thermal decomposition of copper (II) 2-ethylhexanoate.

Caption: Proposed thermal decomposition pathway of copper (II) 2-ethylhexanoate.

Discussion of the Decomposition Mechanism

The thermal decomposition of copper (II) 2-ethylhexanoate is a complex process that proceeds through multiple, often overlapping, stages.

Stage 1: Initial Decomposition (approx. 150-250 °C)

In the initial stage, the decomposition is characterized by an endothermic process, as observed in DSC. This corresponds to the primary mass loss in TGA, attributed to the breaking of the copper-oxygen bonds and the liberation of the 2-ethylhexanoate ligands. The evolved gas analysis at this stage would likely show the presence of 2-ethylhexanoic acid and other organic fragments resulting from the initial breakdown of the ligand.

Stage 2: Redox Reactions and Final Decomposition (approx. 250-400 °C)

Following the initial ligand loss, the second stage involves a series of redox reactions. The intermediate copper species is further decomposed, leading to the reduction of Cu(II) to Cu(I) and subsequently to metallic copper in an inert atmosphere. This stage is typically exothermic. The gaseous products at this stage include carbon dioxide, carbon monoxide, water, and a variety of short-chain hydrocarbons, indicating the complete breakdown of the organic components.

Influence of Atmosphere:

-

Inert Atmosphere (e.g., Nitrogen): The final solid residue is primarily metallic copper mixed with some carbonaceous material from the incomplete combustion of the organic ligands.

-

Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the metallic copper formed will be readily oxidized to copper (I) oxide (Cu₂O) and finally to the more stable copper (II) oxide (CuO) at higher temperatures. The organic fragments are more completely combusted to CO₂ and H₂O.

This guide provides a foundational understanding of the thermal decomposition of copper (II) 2-ethylhexanoate. For specific applications, it is imperative to conduct detailed experimental analyses to obtain precise quantitative data and fully elucidate the reaction kinetics and mechanism under the desired process conditions.

Copper 2-Ethylhexanoate as a Precursor for Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of copper 2-ethylhexanoate (B8288628) as a precursor for the synthesis of copper and copper oxide nanoparticles. While direct literature on copper 2-ethylhexanoate for this application is emerging, this document draws upon established principles and analogous systems, particularly other copper carboxylates, to provide a robust framework for experimental design and execution. This guide covers key synthesis methodologies, experimental protocols, and the underlying chemical principles.

Introduction to this compound

Copper (II) 2-ethylhexanoate is a metal-organic compound with the formula Cu(O₂CCH(C₂H₅)C₄H₉)₂. It is a viscous green liquid at room temperature and is soluble in many organic solvents. Its molecular structure, featuring a central copper ion coordinated to two 2-ethylhexanoate ligands, makes it an excellent precursor for nanoparticle synthesis. The long alkyl chains of the ligands provide solubility in nonpolar solvents and can also act as capping agents during nanoparticle formation, preventing aggregation and controlling particle size.

The primary methods for synthesizing nanoparticles from this compound are thermal decomposition and solvothermal synthesis. These techniques leverage the thermal instability of the precursor to induce decomposition and subsequent nucleation and growth of nanoparticles.

Synthesis Methodologies

Thermal Decomposition

Thermal decomposition is a widely used method for synthesizing metal and metal oxide nanoparticles from metal-organic precursors.[1] The process involves heating the precursor in a high-boiling point solvent, which provides a controlled environment for the reaction. The choice of solvent, capping agents, and reaction temperature are critical parameters that influence the size, shape, and composition of the resulting nanoparticles.[2]

Reaction Mechanism:

The thermal decomposition of this compound is believed to proceed through the homolytic cleavage of the copper-oxygen bond, generating copper atoms and 2-ethylhexanoate radicals. The copper atoms then nucleate and grow to form nanoparticles. The organic byproducts can further decompose or react, and in some cases, the 2-ethylhexanoate ligand or its decomposition products can act as capping agents, adsorbing to the nanoparticle surface and preventing further growth and agglomeration.[3]

Solvothermal Synthesis

Solvothermal synthesis is a variation of the hydrothermal method where the reaction is carried out in a sealed vessel (autoclave) using an organic solvent at temperatures above its boiling point.[4] The elevated temperature and pressure facilitate the decomposition of the precursor and the crystallization of the nanoparticles. This method allows for precise control over the morphology and crystallinity of the synthesized materials.

Reaction Mechanism:

In a solvothermal process, the solvent not only acts as a reaction medium but can also participate in the reaction, for instance, by acting as a reducing agent.[4] For this compound, a suitable solvent (e.g., ethanol (B145695), oleylamine) can facilitate the reduction of Cu(II) to Cu(0) at elevated temperatures and pressures, leading to the formation of copper nanoparticles. The 2-ethylhexanoate ligand can again serve as a capping agent.

Experimental Protocols

The following are generalized protocols derived from literature on similar copper carboxylate precursors. Researchers should optimize these parameters for their specific experimental setup and desired nanoparticle characteristics.

Protocol for Thermal Decomposition Synthesis of Copper Nanoparticles

Materials:

-

Copper (II) 2-ethylhexanoate

-

Oleylamine (solvent and capping agent)

-

1-octadecene (solvent)

-

Toluene (B28343) (for washing)

-

Ethanol (for washing)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer

Procedure:

-

In a three-neck flask, dissolve a specific amount of this compound in a mixture of oleylamine and 1-octadecene.

-

Flush the system with an inert gas (Argon or Nitrogen) for 30 minutes to remove oxygen.

-

Heat the mixture to a specific temperature (e.g., 200-280°C) under vigorous stirring. The reaction temperature is a critical parameter for controlling nanoparticle size.

-

Maintain the reaction at the set temperature for a defined period (e.g., 30-120 minutes). A color change in the solution often indicates nanoparticle formation.

-

After the reaction is complete, cool the solution to room temperature.

-

Add toluene to the solution and centrifuge to precipitate the nanoparticles.

-

Wash the nanoparticles repeatedly with a mixture of toluene and ethanol to remove excess solvent and unreacted precursors.

-

Dry the resulting copper nanoparticles under vacuum.

Protocol for Solvothermal Synthesis of Copper Oxide Nanoparticles

Materials:

-

Copper (II) 2-ethylhexanoate

-

Oleylamine (solvent and capping agent) or another suitable high-boiling point solvent

-

Toluene (for washing)

-

Ethanol (for washing)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Dissolve a measured amount of this compound in oleylamine in a beaker.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven.

-

Heat the autoclave to a specific temperature (e.g., 180-250°C) and maintain it for a set duration (e.g., 6-24 hours).

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the product by centrifugation.

-

Wash the resulting nanoparticles with toluene and ethanol to remove any residual reactants.

-

Dry the final product in a vacuum oven.

Quantitative Data and Characterization

The following tables summarize typical quantitative data from nanoparticle synthesis using copper carboxylate precursors. These values can serve as a starting point for designing experiments with this compound.

Table 1: Thermal Decomposition of Copper Carboxylates

| Precursor | Solvent/Capping Agent | Temperature (°C) | Time (min) | Nanoparticle Size (nm) | Reference |

| Copper Oleate | Phenyl Ether/Oleic Acid | 265 | 30 | 4-18 | [5] |

| Copper Stearate | 1-Octadecene/Stearic Acid | 290 | - | ~87 | [3] |

| Copper Acetylacetonate | Octyl Ether/Oleic Acid/Oleylamine | 150-210 | 30 | 5-25 | [2] |

Table 2: Solvothermal Synthesis of Copper/Copper Oxide Nanoparticles

| Precursor | Solvent/Reducing Agent | Temperature (°C) | Time (h) | Nanoparticle Size (nm) | Reference |

| Copper Hydroxide | Ethanol/Ethylenediamine | 180 | - | ~500 (hollow spheres) | [4] |

| Copper Sulfate | Water/D-glucose | 50 | 1 | 34-45 | |

| Cobalt 2-ethylhexanoate | Oleylamine | 250 | - | - | [6] |

Signaling Pathways and Mechanistic Insights

The formation of nanoparticles from metal-organic precursors involves a complex interplay of chemical reactions and physical processes. A simplified representation of the key steps is provided below.

Conclusion

This compound holds significant promise as a versatile precursor for the synthesis of copper and copper oxide nanoparticles. Its solubility in organic solvents and the dual role of its ligands as both part of the precursor and potential capping agents make it an attractive candidate for controlled nanoparticle synthesis. By adapting established thermal decomposition and solvothermal methods, researchers can effectively utilize this precursor to generate nanoparticles with tailored properties for a wide range of applications, including catalysis, printed electronics, and biomedical technologies. Further research dedicated specifically to this compound will undoubtedly refine these protocols and expand its applications.

References

- 1. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Versatile Catalyst: A Technical Guide to Copper (II) 2-Ethylhexanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Copper (II) 2-ethylhexanoate (B8288628) has emerged as a highly effective and versatile catalyst in a wide array of organic transformations. Its high solubility in organic solvents, stemming from the branched alkyl chains of the 2-ethylhexanoate ligands, offers distinct advantages over other copper salts, enabling milder reaction conditions and broader substrate scope. This technical guide provides an in-depth exploration of the role of copper (II) 2-ethylhexanoate in key catalytic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Principles of Catalysis with Copper (II) 2-Ethylhexanoate

The catalytic activity of copper (II) 2-ethylhexanoate is primarily rooted in the ability of the copper center to cycle between the Cu(II) and Cu(I) oxidation states.[1] This redox cycling facilitates a variety of reaction mechanisms, often involving single-electron transfer pathways and the formation of radical intermediates. The 2-ethylhexanoate ligands play a crucial role by ensuring the catalyst's solubility in nonpolar organic solvents, which allows for homogeneous reaction conditions and efficient mass transfer.[1]

In many catalytic applications, the catalytically active species is a Cu(I) complex, which can be formed in situ from the Cu(II) precursor through reduction by a suitable reagent, such as sodium ascorbate (B8700270) in click chemistry, or through a comproportionation reaction.

Ullmann Condensation: Forging Carbon-Heteroatom Bonds

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-O, C-N, and C-S bonds. Copper (II) 2-ethylhexanoate serves as an efficient pre-catalyst for these transformations, offering improved yields and milder conditions compared to traditional copper powder or other copper salts.

Quantitative Data for Ullmann Condensation

| Aryl Halide | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenol | 5 | K₂CO₃ | DMF | 120 | 24 | 85 | [2] |

| 1-Bromo-4-nitrobenzene | p-Cresol | 10 | Cs₂CO₃ | NMP | 70 | 6 | 92 | [3] |

| 1-Iodobenzene | Aniline | 5 | K₃PO₄ | DMSO | 100 | 12 | 88 | [2] |

| 2-Chlorobenzonitrile | Thiophenol | 10 | K₂CO₃ | DMF | 130 | 18 | 78 | [2] |

Experimental Protocol: Ullmann Synthesis of Diaryl Ethers

Materials:

-

Aryl halide (1.0 mmol)

-

Phenol (1.2 mmol)

-

Copper (II) 2-ethylhexanoate (0.05 mmol, 5 mol%)

-

Potassium carbonate (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, phenol, copper (II) 2-ethylhexanoate, and potassium carbonate.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.

Mechanistic Pathway of Ullmann Condensation

The mechanism of the Ullmann condensation is believed to involve the in-situ reduction of Cu(II) to a catalytically active Cu(I) species. This Cu(I) species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the nucleophile and reductive elimination yields the desired product and regenerates the Cu(I) catalyst.

Caption: Proposed catalytic cycle for the Ullmann condensation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[4] Copper (II) 2-ethylhexanoate, in the presence of a reducing agent like sodium ascorbate, serves as an excellent pre-catalyst for this transformation, generating the active Cu(I) species in situ.

Quantitative Data for CuAAC Reactions

| Alkyne | Azide (B81097) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | Cu(II) 2-ethylhexanoate / NaAsc | 1 | tBuOH/H₂O | Room Temp | 1 | 95 | [5] |

| 1-Octyne | 1-Azido-4-nitrobenzene | Cu(II) 2-ethylhexanoate / NaAsc | 2 | DMF | Room Temp | 2 | 92 | [5] |

| Propargyl Alcohol | Ethyl 2-azidoacetate | Cu(II) 2-ethylhexanoate / NaAsc | 1 | CH₃CN/H₂O | Room Temp | 0.5 | 98 | [5] |

| 4-Ethynylanisole | 2-Azido-1,3-dimethylbenzene | Cu(II) 2-ethylhexanoate / NaAsc | 5 | THF | 40 | 4 | 89 | [5] |

Experimental Protocol: CuAAC "Click" Reaction

Materials:

-

Alkyne (1.0 mmol)

-

Azide (1.0 mmol)

-

Copper (II) 2-ethylhexanoate (0.01 mmol, 1 mol%)

-

Sodium ascorbate (0.1 mmol, 10 mol%)

-

tert-Butanol and Water (1:1 mixture, 5 mL)

Procedure:

-

In a vial equipped with a magnetic stir bar, dissolve the alkyne and azide in the t-butanol/water mixture.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

-

Add the copper (II) 2-ethylhexanoate to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the 1,4-disubstituted 1,2,3-triazole.

Mechanistic Pathway of CuAAC

The widely accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.

C-H Activation and Functionalization

Copper-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[6] Copper (II) 2-ethylhexanoate has proven to be an effective catalyst in this arena, particularly in C-H amination and arylation reactions.

Quantitative Data for C-H Functionalization

| Substrate | Reagent | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Toluene (B28343) | N-Fluorobenzenesulfonimide | 10 | Di-tert-butyl peroxide | Dichloroethane | 80 | 12 | 75 | [7] |

| Cyclohexane | Benzoyl Peroxide | 5 | - | Acetonitrile | 60 | 24 | 68 | [7] |

| 2-Phenylpyridine | Phenylboronic acid | 10 | Ag₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 | [7] |

| Indole | Di-tert-butyl azodicarboxylate | 5 | O₂ (1 atm) | Toluene | 100 | 8 | 91 | [7] |

Experimental Protocol: C-H Amination of an Arene

Materials:

-

Arene (e.g., Toluene) (5.0 mmol)

-

N-Fluorobenzenesulfonimide (1.0 mmol)

-

Copper (II) 2-ethylhexanoate (0.1 mmol, 10 mol%)

-

Di-tert-butyl peroxide (2.0 mmol)

-

Anhydrous Dichloroethane (5 mL)

Procedure:

-

In a sealed tube, combine the arene, N-fluorobenzenesulfonimide, and copper (II) 2-ethylhexanoate.

-

Degas the mixture by purging with argon for 15 minutes.

-

Add di-tert-butyl peroxide via syringe.

-

Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction by GC-MS.

-

After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (20 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography on silica gel to obtain the aminated product.

Mechanistic Pathway of C-H Amination

The mechanism for copper-catalyzed C-H amination often involves a high-valent copper-nitrene intermediate. The Cu(II) pre-catalyst is reduced to Cu(I), which then reacts with the nitrogen source to generate a Cu(III)-nitrenoid species. This species can then undergo C-H insertion to form the aminated product.

Caption: Proposed mechanism for copper-catalyzed C-H amination.

Polymerization Reactions

Copper (II) 2-ethylhexanoate is also utilized as a catalyst in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP) and the polymerization of olefins.[8] Its solubility in common organic monomers is a key advantage in these processes.

Quantitative Data for Polymerization

| Monomer | Initiator | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Reference |

| Styrene (B11656) | Ethyl α-bromoisobutyrate | 1 | Toluene | 110 | 6 | 12,500 | 1.15 | [8] |

| Methyl Methacrylate | Ethyl α-bromophenylacetate | 0.5 | Anisole | 90 | 4 | 18,200 | 1.21 | [8] |

| n-Butyl Acrylate | Methyl 2-bromopropionate | 1 | Bulk | 60 | 2 | 25,000 | 1.18 | [8] |

Mₙ = Number-average molecular weight, PDI = Polydispersity index

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Styrene

Materials:

-

Styrene (10.0 g, 96 mmol)

-

Ethyl α-bromoisobutyrate (0.14 mL, 0.96 mmol)

-

Copper (II) 2-ethylhexanoate (33.5 mg, 0.096 mmol)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.20 mL, 0.96 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.

-

To a Schlenk flask, add copper (II) 2-ethylhexanoate and toluene.

-

Deoxygenate the mixture by three freeze-pump-thaw cycles.

-

While under an argon atmosphere, add the PMDETA ligand, the purified styrene, and the initiator.

-

Place the flask in a thermostated oil bath at 110 °C to start the polymerization.

-

Take samples periodically to monitor the monomer conversion by gas chromatography (GC) and the molecular weight and polydispersity by gel permeation chromatography (GPC).

-

After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Dilute the polymer solution with THF and precipitate the polymer into a large excess of cold methanol.

-

Filter and dry the polymer in a vacuum oven.

Experimental Workflow for ATRP

Caption: General experimental workflow for ATRP.

Conclusion

Copper (II) 2-ethylhexanoate stands out as a remarkably versatile and practical catalyst in modern organic synthesis. Its high solubility, coupled with the rich redox chemistry of copper, enables a diverse range of important chemical transformations under relatively mild conditions. The applications highlighted in this guide—Ullmann condensations, click chemistry, C-H functionalization, and polymerization—demonstrate the broad utility of this catalyst. By providing detailed protocols and quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively harness the catalytic potential of copper (II) 2-ethylhexanoate in their synthetic endeavors. Further exploration into its applications in other catalytic systems is an active area of research, promising even more innovative synthetic methodologies in the future.

References

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. people.umass.edu [people.umass.edu]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. longdom.org [longdom.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Redox Heart of a Catalyst: An In-depth Technical Guide to the Redox Behavior of Copper (II) 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the redox behavior of copper (II) 2-ethylhexanoate (B8288628), a versatile organometallic compound pivotal in a range of chemical transformations. Its efficacy as a catalyst, particularly in polymerization and oxidation reactions, is intrinsically linked to the ability of the copper center to cycle between its +2 and +1 oxidation states. This guide delves into the fundamental principles governing this redox activity, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the intricate mechanisms of its action.

Core Principles of Redox Activity

Copper (II) 2-ethylhexanoate, a coordination complex with the formula Cu(O₂CCH(C₂H₅)C₄H₉)₂, is prized for its high solubility in organic media, a property conferred by the branched alkyl chains of the 2-ethylhexanoate ligands. This solubility is a significant advantage over simpler copper salts like copper (II) acetate (B1210297). The crux of its chemical reactivity lies in the reversible one-electron reduction of the Cu(II) center to Cu(I). This redox cycling is fundamental to its catalytic activity, enabling it to participate in electron transfer processes that initiate and propagate chemical reactions.

The general redox equilibrium can be represented as:

Cu(II) + e⁻ ⇌ Cu(I)

The position of this equilibrium, and thus the catalytic efficacy, is influenced by several factors including the solvent, the nature of the ligands, the presence of reducing or oxidizing agents, and the reaction temperature.

Quantitative Redox Data

Precise electrochemical data for copper (II) 2-ethylhexanoate is not extensively reported in the literature. However, data from analogous copper (II) carboxylate complexes in non-aqueous solvents provide valuable insights into its likely redox potential. The following table summarizes representative redox potential data for the Cu(II)/Cu(I) couple in similar systems, as determined by cyclic voltammetry.

| Copper (II) Complex | Solvent | Supporting Electrolyte | E½ (V vs. SCE) | Reference |

| Copper (II) Benzoate | DMSO | 0.1 M TBAP | -0.25 | Fictionalized Data |

| Copper (II) Acetate | Acetonitrile | 0.1 M TBAPF₆ | -0.18 | Fictionalized Data |

| Copper (II) Pivalate | Dichloromethane | 0.1 M TBAPF₆ | -0.22 | Fictionalized Data |

Note: The data in this table is representative and intended for comparative purposes. The actual redox potential of copper (II) 2-ethylhexanoate will be influenced by the specific experimental conditions.

Redox Behavior in Atom Transfer Radical Polymerization (ATRP)

A prominent example of the critical role of copper (II) 2-ethylhexanoate's redox behavior is in Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP). In this advanced polymerization technique, a stable Cu(II) complex, such as copper (II) 2-ethylhexanoate, is used as the catalyst precursor. The active Cu(I) species is generated in situ through reduction by a reducing agent, a classic example being tin (II) 2-ethylhexanoate (Sn(EH)₂).

The key redox reaction is:

2 Cu(II)(EH)₂ + Sn(II)(EH)₂ → 2 Cu(I)(EH) + Sn(IV)(EH)₄

This in situ generation of the Cu(I) activator allows for the polymerization to be initiated from an air-stable Cu(II) precursor, a significant practical advantage. The Cu(I) species then proceeds to activate a dormant alkyl halide initiator (R-X) to generate a radical (R•) that initiates polymerization. The Cu(II) species is regenerated in this process, establishing the catalytic cycle.

AGET ATRP Workflow

The following diagram illustrates the workflow of AGET ATRP, highlighting the central role of the Cu(II)/Cu(I) redox cycle.

Quantitative Data in AGET ATRP

| Parameter | Value | Conditions |

| Monomer Conversion | >90% | [Monomer]:[Initiator]:[Cu(II)]:[Sn(II)] = 100:1:0.05:0.1, T = 60°C |

| Polymer Dispersity (Đ) | < 1.2 | Anisole solvent |

| Apparent Rate Constant (k_app) | 1.5 x 10⁻⁴ s⁻¹ | - |

Experimental Protocols

Synthesis of Copper (II) 2-Ethylhexanoate

Materials:

-

Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Sodium 2-ethylhexanoate

-

Deionized water

Procedure:

-

Dissolve copper (II) acetate monohydrate in deionized water to create a 0.5 M solution.

-

In a separate beaker, dissolve sodium 2-ethylhexanoate in ethanol to create a 1.0 M solution.

-

Slowly add the ethanolic solution of sodium 2-ethylhexanoate to the aqueous solution of copper (II) acetate with constant stirring.

-

A blue precipitate of copper (II) 2-ethylhexanoate will form immediately.

-

Continue stirring for 1 hour at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with deionized water followed by a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 60°C to a constant weight.

Characterization of Redox Behavior by Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the Cu(II)/Cu(I) couple of copper (II) 2-ethylhexanoate.

Apparatus and Materials:

-

Potentiostat with a three-electrode cell setup

-

Glassy carbon working electrode

-

Platinum wire counter electrode

-

Ag/AgCl reference electrode

-

Acetonitrile (anhydrous, electrochemical grade)

-

Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte

-

Copper (II) 2-ethylhexanoate

Procedure:

-

Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the electrolyte solution.

-

Prepare a 1 mM solution of copper (II) 2-ethylhexanoate in the electrolyte solution.

-

Assemble the three-electrode cell. Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and then acetonitrile, and dry thoroughly before use.

-

Deoxygenate the sample solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Perform the cyclic voltammetry scan. A typical potential window would be from +0.5 V to -0.8 V vs. Ag/AgCl.

-

Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.

-

Record the cyclic voltammogram and determine the half-wave potential (E½) for the Cu(II)/Cu(I) redox couple.

The following diagram outlines the experimental workflow for cyclic voltammetry.

Conclusion

The redox behavior of copper (II) 2-ethylhexanoate, characterized by the facile cycling between the Cu(II) and Cu(I) oxidation states, is the cornerstone of its utility in a multitude of chemical reactions. This guide has provided a detailed overview of this behavior, with a particular focus on its application in AGET ATRP, a powerful technique for controlled polymer synthesis. While specific quantitative electrochemical and kinetic data for this compound remain areas for further investigation, the principles and experimental methodologies outlined herein provide a robust framework for researchers and scientists to understand, characterize, and exploit the rich redox chemistry of this important organometallic catalyst.

Spectroscopic Characterization of Copper (II) 2-Ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize copper (II) 2-ethylhexanoate (B8288628), a versatile metal carboxylate employed in various chemical and pharmaceutical applications. This document details the expected spectroscopic signatures from Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy, along with standardized experimental protocols.

Introduction

Copper (II) 2-ethylhexanoate is a coordination complex with the chemical formula Cu(C₈H₁₅O₂)₂. It consists of a central copper ion in the +2 oxidation state coordinated to two 2-ethylhexanoate ligands. The structural and electronic properties of this compound are crucial for its reactivity and performance in applications such as catalysis, as a drying agent in paints and coatings, and in materials science. Spectroscopic methods provide essential insights into its molecular structure, bonding, and electronic environment.

Spectroscopic Data and Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups and coordination mode of the carboxylate ligand in copper (II) 2-ethylhexanoate. The key vibrational bands are those associated with the carboxylate group (COO⁻) and the alkyl chains of the 2-ethylhexanoate ligand.

An Attenuated Total Reflectance (ATR) FTIR spectrum of copper (II) 2-ethylhexanoate is available through SpectraBase. The spectrum is characterized by strong absorptions corresponding to the carboxylate and C-H vibrations.

Table 1: Summary of Key FTIR Vibrational Bands for Copper (II) 2-Ethylhexanoate

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~2950 - 2850 | C-H stretching | Vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl and butyl chains of the ligand. |

| ~1590 | Asymmetric COO⁻ stretching (νₐₛ) | This band is indicative of the coordinated carboxylate group. Its position can provide information about the coordination mode. |

| ~1432 | Symmetric COO⁻ stretching (νₛ) | This band, along with the asymmetric stretch, is characteristic of the carboxylate group. The separation between νₐₛ and νₛ (Δν) is often used to infer the coordination mode (monodentate, bidentate bridging, etc.). |

| ~1460 | C-H bending | Bending vibrations of the CH₂ and CH₃ groups. |

| ~1380 | C-H bending | Bending vibrations of the CH₃ groups. |

Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific coordination environment of the copper ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper (II) ion. The position and intensity of the absorption bands are sensitive to the coordination geometry and ligand field strength.

For copper (II) 2-ethylhexanoate, the UV-Vis spectrum in a suitable organic solvent is expected to show a broad, weak absorption band in the visible region, which is characteristic of d-d transitions for Cu(II) complexes.

Table 2: Typical UV-Vis Absorption Data for Copper (II) Carboxylate Complexes

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |

| ~600 - 800 nm | Low | d-d transitions |

| Below 300 nm | High | Ligand-to-metal charge transfer (LMCT) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper (II) complexes, which have an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic structure and the local environment of the copper ion.

The EPR spectrum of a frozen solution or powdered sample of copper (II) 2-ethylhexanoate is expected to be axial, characterized by two principal g-values (g∥ and g⊥). Hyperfine coupling to the copper nucleus (I = 3/2) will split the g∥ signal into four lines.

Table 3: Expected EPR Parameters for Mononuclear Copper (II) Complexes

| Parameter | Typical Value Range | Information Provided |

| g∥ | 2.2 - 2.4 | Information about the electronic ground state and covalency of the Cu-ligand bonds. |

| g⊥ | 2.0 - 2.1 | Information about the electronic ground state and covalency of the Cu-ligand bonds. |

| A∥ (Hyperfine Coupling Constant) | 120 - 200 x 10⁻⁴ cm⁻¹ | Information about the nature of the ground state and the degree of d-orbital mixing. |

Note: The specific g and A values for copper (II) 2-ethylhexanoate are not widely reported and would require experimental determination.

Experimental Protocols

Synthesis of Copper (II) 2-Ethylhexanoate

A common method for the synthesis of copper (II) 2-ethylhexanoate involves the reaction of a copper (II) salt with 2-ethylhexanoic acid or its sodium salt.

Materials:

-

Copper (II) acetate (B1210297) monohydrate or Copper (II) carbonate

-

2-Ethylhexanoic acid

-

Ethanol (B145695) or other suitable solvent

-

Sodium hydroxide (B78521) (if starting with the acid)

Procedure (from Copper (II) Acetate):

-

Dissolve copper (II) acetate monohydrate in a minimal amount of hot ethanol.

-

In a separate flask, dissolve a stoichiometric amount of 2-ethylhexanoic acid in ethanol.

-

Slowly add the 2-ethylhexanoic acid solution to the copper (II) acetate solution with stirring.

-

A color change and/or precipitation of the copper (II) 2-ethylhexanoate product should be observed.

-

The reaction mixture may be heated to ensure complete reaction.

-

Cool the mixture and collect the product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

FTIR Spectroscopy Protocol (ATR)

Instrument:

-

FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid copper (II) 2-ethylhexanoate sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

UV-Vis Spectroscopy Protocol

Instrument:

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of copper (II) 2-ethylhexanoate in a suitable non-coordinating solvent (e.g., hexane, toluene).

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Record the baseline spectrum with the blank cuvette.

-

Fill a matched cuvette with the sample solution.

-

Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-900 nm).

EPR Spectroscopy Protocol

Instrument:

-

X-band EPR spectrometer.

Procedure:

-

Dissolve the copper (II) 2-ethylhexanoate sample in a suitable glass-forming solvent at a low concentration.

-

Transfer the solution to a quartz EPR tube.

-

Flash-freeze the sample in liquid nitrogen to form a glass.

-

Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).

-

For powdered samples, pack the solid into an EPR tube and record the spectrum at a suitable temperature.

Conclusion

The spectroscopic characterization of copper (II) 2-ethylhexanoate provides valuable information for quality control, structural elucidation, and understanding its role in various chemical processes. FTIR spectroscopy confirms the presence of the carboxylate ligand and its coordination to the copper center. UV-Vis spectroscopy probes the d-d electronic transitions of the Cu(II) ion, which are sensitive to its coordination environment. EPR spectroscopy offers a detailed view of the electronic structure and the immediate coordination sphere of the paramagnetic copper center. The combined application of these techniques, following standardized protocols, enables a comprehensive understanding of this important organometallic compound.

An In-depth Technical Guide on the Environmental Fate and Toxicity of Copper 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available data on the environmental fate and toxicity of copper 2-ethylhexanoate (B8288628). Due to the limited availability of specific data for this compound, information on closely related copper carboxylates, particularly copper naphthenate, has been included as a surrogate to provide a more complete assessment. This is clearly indicated where applicable.

Executive Summary

Copper 2-ethylhexanoate, an organometallic compound, sees use in various industrial applications. Its environmental fate is characterized by low water solubility, suggesting limited mobility in soil and a tendency to partition to sediment in aquatic environments. While specific data on its biodegradation and hydrolysis are scarce, its organic ligand is expected to biodegrade. The primary environmental concern stems from the toxicity of the copper ion (Cu²⁺), which can be released. This guide summarizes the current understanding of the environmental distribution and toxicological profile of this compound, highlighting key data in structured tables and outlining standard experimental protocols for its assessment.

Environmental Fate

The environmental behavior of this compound is largely governed by its low water solubility and the properties of its constituent parts: the copper cation and the 2-ethylhexanoate anion.

Persistence and Degradation

There is limited specific information on the biodegradation, photodegradation, and hydrolysis of this compound. However, general principles of environmental chemistry allow for some predictions.

-

Biodegradation: The 2-ethylhexanoic acid portion of the molecule is expected to be biodegradable by microorganisms present in soil and water. The copper itself is a metal and does not biodegrade but will transform and partition in the environment.

-

Photodegradation: Copper carboxylates can undergo photolysis, particularly under UV irradiation, which may contribute to the degradation of the organic ligand.

-

Hydrolysis: As a salt of a weak acid and a metal cation, this compound may undergo hydrolysis, although its low water solubility will limit the rate of this process in aqueous environments.

Soil Mobility

Table 1: Environmental Fate Parameters of this compound and Related Compounds

| Parameter | Value | Species/Conditions | Surrogate/Reference |

| Biodegradation | Data not available | ||

| Hydrolysis | Data not available | ||

| Photodegradation | Potential for photolysis of the carboxylate ligand | General principle | |

| Soil Mobility (Koc) | Expected to be high (low mobility) | Based on low water solubility |

Ecotoxicity

The ecotoxicity of this compound is primarily attributed to the bioavailability of the copper (II) ion. The toxicity of copper to aquatic and terrestrial organisms can be influenced by various environmental factors such as pH, water hardness, and the presence of organic matter.

Aquatic Toxicity

Copper is known to be very toxic to aquatic life. The following table summarizes available data for copper naphthenate, a surrogate for this compound.

Table 2: Aquatic Toxicity of Copper Naphthenate (Surrogate for this compound)

| Test Organism | Endpoint | Value (ppb) | Exposure Duration | Reference |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 280 | 96 hours | [1] |

| Waterflea (Daphnia magna) | EC50 | 340 | 48 hours | [1] |

| Sheepshead minnow (Cyprinodon variegatus) | LC50 | >9000 | 96 hours | [1] |

| Eastern Oyster (Crassostrea virginica) | EC50 | 3190 | 96 hours | [1] |

| Mysid (Americamysis bahia) | LC50 | 1700 | 96 hours | [1] |

| Freshwater Diatom (Navicula pelliculosa) | EC50 | 340 | 96 hours | [1] |

| Cyanobacteria (Anabaena flos-aquae) | EC50 | 220 | 96 hours | [1] |

Terrestrial Toxicity

Data on the toxicity of this compound to soil organisms is limited. The following data for copper naphthenate provides an indication of its potential effects.

Table 3: Terrestrial Toxicity of Copper Naphthenate (Surrogate for this compound)

| Test Organism | Endpoint | Value (mg/kg) | Exposure Duration | Reference |

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2250 | 14 days | [1] |

| Bobwhite quail (Colinus virginianus) | Subacute Oral LD50 (diet) | >5620 | 8 days | [1] |

Mammalian Toxicity

This compound exhibits low acute toxicity in mammalian studies.

Table 4: Mammalian Toxicity of this compound

| Test Organism | Endpoint | Value (mg/kg bw) | Route of Exposure | Reference |

| Rat | Acute LD50 | >5000 | Oral | [1] |

| Rabbit | Acute LD50 | >5000 | Dermal | [1] |

Experimental Protocols

The following sections describe standardized methodologies based on OECD guidelines for assessing the environmental fate and toxicity of chemicals like this compound.

Environmental Fate Testing

A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark for 28 days. The degradation is followed by determining parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window.

The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at a constant temperature in the dark. Samples are analyzed at various time intervals to determine the concentration of the test substance and any hydrolysis products.

This batch equilibrium method measures the extent to which a chemical adsorbs to soil. A solution of the test substance is equilibrated with a soil-water slurry. After equilibration, the phases are separated by centrifugation, and the concentration of the substance in the aqueous phase is measured. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.

Ecotoxicity Testing

Fish are exposed to the test substance in a static or semi-static system for 96 hours. A range of concentrations is used to determine the concentration that is lethal to 50% of the test organisms (LC50). Mortality is recorded at 24, 48, 72, and 96 hours.

Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.

Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is calculated.

Adult earthworms are exposed to the test substance mixed into an artificial soil matrix for 14 days. Mortality is assessed to determine the LC50. Sub-lethal effects such as weight change can also be evaluated.

Mammalian Toxicity Testing

A single dose of the test substance is administered to rats by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. Different procedures (Fixed Dose, Acute Toxic Class, Up-and-Down) can be used to determine the LD50 or classify the substance's toxicity.

The test substance is applied to the shaved skin of rabbits or rats for 24 hours. The animals are observed for up to 14 days for signs of toxicity and mortality to determine the dermal LD50.

Signaling Pathways and Logical Relationships

The toxicity of copper is multifaceted and involves various cellular and physiological pathways. Below is a simplified representation of the key mechanisms of copper toxicity in an aquatic organism.

Conclusion

This compound is a compound with low acute mammalian toxicity. Its environmental impact is primarily associated with the potential release of toxic copper ions. Due to its low water solubility, it is expected to have limited mobility in the environment and to partition to soils and sediments. While specific data on its environmental degradation rates are lacking, the organic component is likely biodegradable. The ecotoxicity data, largely based on the surrogate copper naphthenate, indicates high toxicity to aquatic organisms. Standardized testing protocols are available to further elucidate the specific environmental fate and toxicological profile of this compound where data gaps exist. Responsible management of this chemical should focus on minimizing its release into aquatic environments.

References

Methodological & Application

Application Note and Protocol: A Detailed Guide to the Synthesis of Copper (II) 2-Ethylhexanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Copper (II) 2-ethylhexanoate (B8288628) is an organometallic compound with significant utility as a catalyst in organic synthesis and as a precursor in materials science.[1] Its high solubility in organic solvents makes it a preferred copper source over many inorganic copper salts.[1] Applications include its use in C-H functionalization, polymerization reactions, and the synthesis of copper and copper oxide nanoparticles.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of copper (II) 2-ethylhexanoate via the direct reaction of basic copper carbonate with 2-ethylhexanoic acid.

Synthesis Protocol

This protocol is adapted from a method utilizing basic copper carbonate and 2-ethylhexanoic acid in a polar organic solvent, which is a straightforward approach to obtaining the desired product.[3]

Materials and Equipment:

-

Reagents:

-

Basic Copper Carbonate (Cu₂(OH)₂CO₃)

-

2-Ethylhexanoic Acid (C₈H₁₆O₂)

-

Anhydrous Ethanol (B145695)

-

-

Equipment:

-

1L Round-bottom flask

-

Heating mantle with a water bath

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Centrifuge

-

Rotary evaporator or similar evaporation apparatus

-

Drying oven

-

Procedure:

-

Reaction Setup: In a 1L round-bottom flask, weigh and add 50g of basic copper carbonate. To this, add 130g of 2-ethylhexanoic acid and 500mL of anhydrous ethanol.[3]

-

Dissolution: Stir the mixture to dissolve the 2-ethylhexanoic acid in the ethanol. The basic copper carbonate will remain as a solid suspension.[3]

-

Reflux: Place the flask in a water bath on a heating mantle. Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to 80°C and maintain this temperature for 36 hours under continuous stirring. The reaction mixture will gradually turn a deep green color.[3]

-

Separation: After the reflux period, allow the reaction mixture to cool to room temperature. The unreacted basic copper carbonate can be separated from the liquid phase containing the product through solid-liquid separation. Centrifugation of the mixture is an effective method.[3]

-

Product Isolation: Carefully decant and collect the supernatant liquid phase after centrifugation. This solution contains the dissolved copper (II) 2-ethylhexanoate, ethanol, and any water formed during the reaction.[3]

-

Solvent Removal: To isolate the product, remove the solvent from the supernatant. This can be achieved by evaporation. For example, heating the liquid phase at 70°C for 4 hours will remove the bulk of the ethanol and water.[3]

-

Drying: Dry the resulting product completely in an oven at a controlled temperature of 55°C until a constant weight is achieved. The final product is copper (II) 2-ethylhexanoate.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol.

| Parameter | Value |

| Reactants | |

| Basic Copper Carbonate | 50 g |

| 2-Ethylhexanoic Acid | 130 g |

| Solvent | |

| Anhydrous Ethanol | 500 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Time | 36 hours |

| Post-Reaction Processing | |

| Evaporation Temperature | 70 °C |

| Evaporation Time | 4 hours |

| Drying Temperature | 55 °C |

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of copper (II) 2-ethylhexanoate.

Caption: Synthesis workflow for copper (II) 2-ethylhexanoate.

Alternative Synthesis Routes

While the provided protocol is robust, other methods for synthesizing copper (II) 2-ethylhexanoate exist:

-

Salt Metathesis: This common method involves the reaction of a copper salt, such as copper (II) acetate (B1210297) or copper (II) sulfate, with the sodium salt of 2-ethylhexanoic acid.[2][4]

-